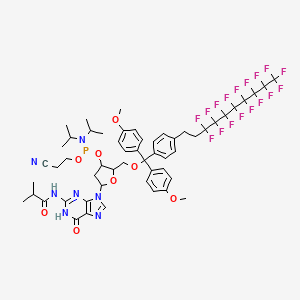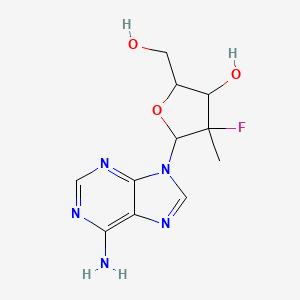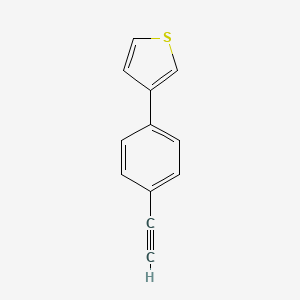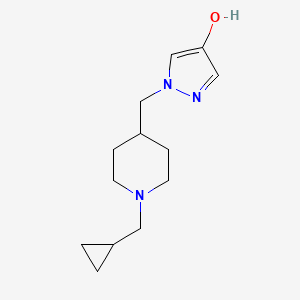
Methyl 4-chloro-5-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-methylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant role in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-methylthiophene-2-carboxylate typically involves the chlorination of 5-methylthiophene-2-carboxylic acid followed by esterification. A common method includes:
Chlorination: Reacting 5-methylthiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group.
Esterification: The resulting 4-chloro-5-methylthiophene-2-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for chlorination and esterification to enhance yield and efficiency while minimizing by-products.
Types of Reactions:
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro group.
Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) under mild conditions.
Oxidation: H₂O₂ or m-CPBA in an organic solvent like dichloromethane (CH₂Cl₂).
Reduction: LiAlH₄ in anhydrous ether.
Major Products:
Substitution: Products like 4-azido-5-methylthiophene-2-carboxylate or 4-thio-5-methylthiophene-2-carboxylate.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the ester group.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-5-methylthiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The compound’s mechanism of action depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
- Methyl 4-chloro-5-fluorothiophene-2-carboxylate
- Methyl 4-bromo-5-methylthiophene-2-carboxylate
- Methyl 4-chloro-5-ethylthiophene-2-carboxylate
Comparison: Methyl 4-chloro-5-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and applications. For instance, the presence of a chloro group can make it more reactive in nucleophilic substitution reactions compared to its fluorinated or brominated analogs. The methyl group can also affect its steric and electronic properties, making it distinct from compounds with different alkyl substitutions.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its synthetic routes, chemical behavior, and applications
Propiedades
Fórmula molecular |
C7H7ClO2S |
|---|---|
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3 |
Clave InChI |
TZCNPGQNEMPZLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)





![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)


![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)



